(2-Methoxyphenyl)(piperidin-1-yl)methanethione
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Overview
Description
(2-Methoxyphenyl)(piperidin-1-yl)methanethione is an organic compound that features a piperidine ring attached to a methanethione group, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(piperidin-1-yl)methanethione typically involves the reaction of 2-methoxybenzaldehyde with piperidine and carbon disulfide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethione group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxyphenyl)(piperidin-1-yl)methanethione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but has a piperazine ring instead of piperidine.
(2-Methoxyphenyl)thiourea: Contains the 2-methoxyphenyl group and a thiourea moiety.
Uniqueness: (2-Methoxyphenyl)(piperidin-1-yl)methanethione is unique due to the presence of both the piperidine ring and the methanethione group, which confer distinct chemical and biological properties.
Properties
CAS No. |
57954-38-8 |
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Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
(2-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-8-4-3-7-11(12)13(16)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
ZAGJGXGBOJSVGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=S)N2CCCCC2 |
Origin of Product |
United States |
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